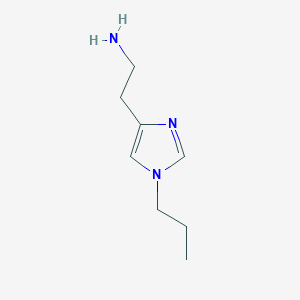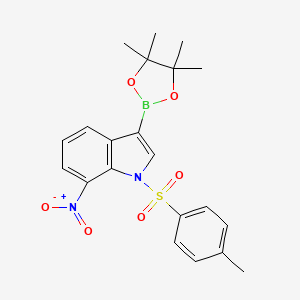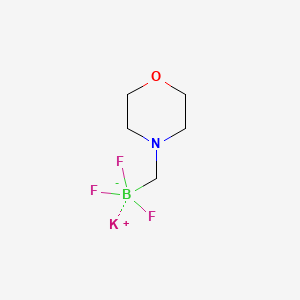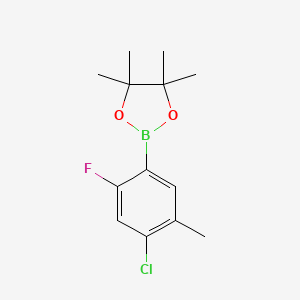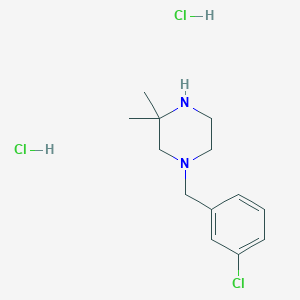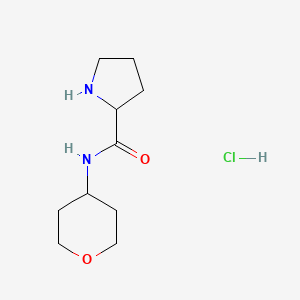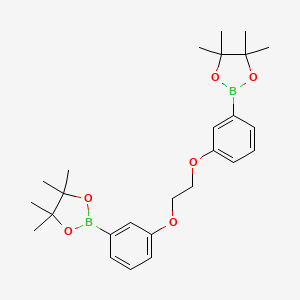
1,2-Bis(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethane
Übersicht
Beschreibung
“1,2-Bis(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethane” is a chemical compound. It is related to bis[(pinacolato)boryl]methane , which is a reagent that has been applied to generate a C-C bond from one C-B bond . It is soluble in most organic solvent hydrocarbons (e.g., hexanes) and insoluble in water .
Wissenschaftliche Forschungsanwendungen
Bioremediation and Environmental Degradation
Research involving compounds like Bisphenol A (BPA) focuses on bioremediation strategies, indicating the importance of understanding chemical degradation in environmental settings. For example, the use of laccase from Fusarium incarnatum for the bioremediation of BPA in a non-aqueous system shows significant degradation of environmentally persistent pollutants (Urvish Chhaya & A. Gupte, 2013).
Advanced Material Synthesis
The synthesis of novel compounds, such as 1,2-Bis derivatives, highlights the role of such chemicals in creating new materials with potential applications in various fields, including polymer science and material engineering. Although the specific compound of interest is not mentioned, the synthesis processes and characterization of related compounds provide a foundation for understanding how 1,2-Bis derivatives might be synthesized and applied (Ji Shun-jun, 2010).
Sensor Development and Analytical Chemistry
Research into the development of optical sensors for detecting ions indicates the potential application of complex organic compounds in creating sensitive and selective detection systems. This includes the design of sensors for specific ions based on the structural modification of compounds, which may relate to the chemical characteristics of 1,2-Bis derivatives (Jafar Afshani et al., 2016).
Environmental Science and Toxicology
Studies on the fate of bisphenol A and related compounds in terrestrial and aquatic environments underscore the importance of understanding the environmental impact and degradation pathways of synthetic chemicals. This research area is crucial for assessing the ecological safety and designing environmentally benign compounds (J. Im & F. Löffler, 2016).
Wirkmechanismus
Target of Action
It is known that this compound is used in the synthesis of various organic compounds , suggesting that its targets could be a wide range of organic substrates.
Mode of Action
The compound “1,2-Bis(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethane” interacts with its targets through a process known as borylation . This process involves the addition of a boron atom to an organic substrate. The compound serves as a source of boron in these reactions .
Biochemical Pathways
The compound “1,2-Bis(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethane” is involved in the Suzuki-Miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reactions, which are widely used in organic synthesis for the formation of carbon-carbon bonds .
Result of Action
The molecular and cellular effects of the compound “1,2-Bis(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethane” are largely dependent on the specific reactions it is used in. In general, it facilitates the formation of carbon-carbon bonds in organic compounds .
Eigenschaften
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-[2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethoxy]phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36B2O6/c1-23(2)24(3,4)32-27(31-23)19-11-9-13-21(17-19)29-15-16-30-22-14-10-12-20(18-22)28-33-25(5,6)26(7,8)34-28/h9-14,17-18H,15-16H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPDALDGIWYANS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCOC3=CC=CC(=C3)B4OC(C(O4)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36B2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674483 | |
| Record name | 2,2'-[Ethane-1,2-diylbis(oxy-3,1-phenylene)]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethane | |
CAS RN |
1073353-94-2 | |
| Record name | 2,2'-[Ethane-1,2-diylbis(oxy-3,1-phenylene)]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



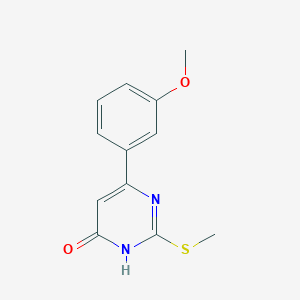
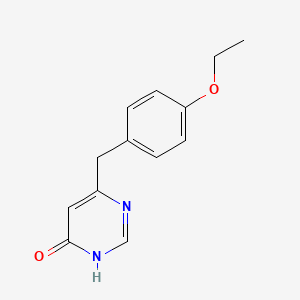
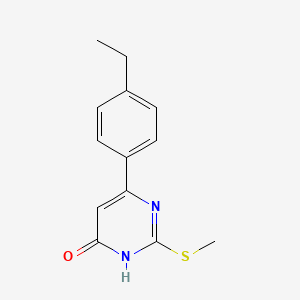
![2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride](/img/structure/B1493791.png)
